Manganese hydroxide

Descripción general

Descripción

It is typically found as a secondary mineral in some volcanogenic massive sulfide deposits and as a hydration product of manganosite, which is metamorphosed from rhodochrosite . Pyrochroite is known for its hexagonal crystal structure and its ability to change color upon ignition, a property that inspired its name from the Greek words for fire and color .

Métodos De Preparación

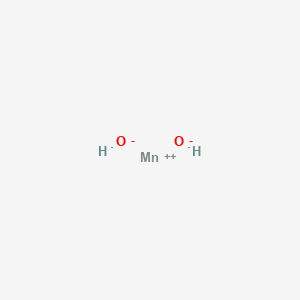

Synthetic Routes and Reaction Conditions: Pyrochroite can be synthesized by precipitating manganese(II) hydroxide from an aqueous solution of a manganese(II) salt using an alkali metal hydroxide. The reaction is as follows : [ \text{Mn}^{2+} + 2 \text{NaOH} \rightarrow \text{Mn(OH)}_2 + 2 \text{Na}^+ ]

Industrial Production Methods: Industrial production of pyrochroite involves similar precipitation methods, often under controlled conditions to ensure purity and desired crystal morphology. The process typically involves the use of manganese sulfate or manganese chloride as the manganese source and sodium hydroxide or potassium hydroxide as the precipitating agent .

Types of Reactions:

Reduction: Under reducing conditions, pyrochroite can be reduced back to manganosite (MnO).

Substitution: Pyrochroite can undergo ion exchange reactions with other metal ions in solution.

Common Reagents and Conditions:

Oxidation: Exposure to air or oxygen in an alkaline medium.

Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Interaction with solutions containing other metal ions.

Major Products Formed:

Oxidation: Birnessite (MnO2) and hausmannite (Mn3O4).

Reduction: Manganosite (MnO).

Substitution: Formation of mixed metal hydroxides.

Aplicaciones Científicas De Investigación

Environmental Applications

Water Treatment

Manganese hydroxide plays a significant role in water treatment processes, particularly in the removal of heavy metals and phosphorus from wastewater. Its ability to precipitate contaminants makes it valuable for purifying water sources.

- Case Study : A study demonstrated that this compound could effectively remove lead ions from aqueous solutions. The precipitation reaction occurs when this compound is introduced to lead-contaminated water, forming insoluble lead manganese compounds that can be filtered out .

Soil Remediation

This compound is utilized in soil remediation processes, particularly for its capacity to immobilize heavy metals. By adding this compound to contaminated soils, researchers have observed a reduction in the bioavailability of toxic metals like cadmium and zinc.

- Data Table: Effectiveness of this compound in Soil Remediation

| Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |

|---|---|---|---|

| Cadmium | 50 | 5 | 90 |

| Zinc | 100 | 10 | 90 |

Energy Storage

Supercapacitors

This compound has been explored as a promising material for supercapacitor applications due to its high surface area and electrochemical properties. The synthesis of this compound nanoparticles through sonochemical methods has shown potential for enhancing energy storage capabilities.

- Case Study : Research indicates that octahedral this compound nanoparticles exhibit excellent capacitance values when used in supercapacitors. The specific capacitance reached up to 300 F/g under optimized conditions, demonstrating its suitability for energy storage devices .

Catalysis

Oxygen Evolution Reaction

This compound has been investigated as a catalyst for the oxygen evolution reaction (OER), which is crucial in water splitting and renewable energy applications.

- Research Findings : A study highlighted that this compound catalysts showed improved activity compared to traditional catalysts due to their unique layered structure, which facilitates electron transfer during the reaction .

Material Science

Composite Materials

In material science, this compound is incorporated into composite materials to enhance mechanical properties and thermal stability. Its addition has been shown to improve the fire resistance of plastics and coatings.

- Data Table: Properties of this compound Composites

| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polypropylene + Mn(OH)₂ | 25 | 220 |

| PVC + Mn(OH)₂ | 30 | 210 |

Mecanismo De Acción

The mechanism by which pyrochroite exerts its effects is primarily through its ability to undergo oxidation and reduction reactions. These reactions are facilitated by the presence of manganese(II) ions, which can easily change oxidation states. The molecular targets and pathways involved include the formation of manganese oxides and hydroxides, which can interact with various environmental and biological systems .

Comparación Con Compuestos Similares

Hausmannite (Mn3O4): A manganese oxide that forms under oxidizing conditions.

Rhodochrosite (MnCO3): A manganese carbonate mineral that can transform into pyrochroite under certain conditions.

Manganosite (MnO): A manganese oxide that can be hydrated to form pyrochroite.

Uniqueness of Pyrochroite: Pyrochroite is unique due to its hexagonal crystal structure and its ability to change color upon ignition. It also has distinct chemical properties, such as its reactivity with air and its role as a precursor for various manganese compounds .

Propiedades

Número CAS |

1310-97-0 |

|---|---|

Fórmula molecular |

Mn(OH)2 H2MnO2 |

Peso molecular |

88.953 g/mol |

Nombre IUPAC |

manganese(2+);dihydroxide |

InChI |

InChI=1S/Mn.2H2O/h;2*1H2/q+2;;/p-2 |

Clave InChI |

IPJKJLXEVHOKSE-UHFFFAOYSA-L |

SMILES |

[OH-].[OH-].[Mn+2] |

SMILES canónico |

[OH-].[OH-].[Mn+2] |

Key on ui other cas no. |

1332-62-3 1310-97-0 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.